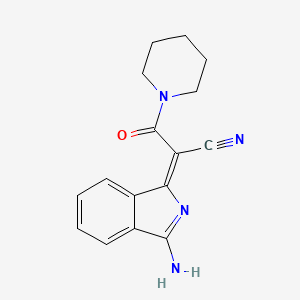

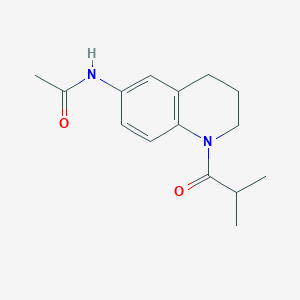

(2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-chlorobenzamide seems to be related to the compound you’re asking about. It’s a chemical with various properties and potential applications .

Chemical Reactions Analysis

The chemical reactions involving a compound depend on its molecular structure and the conditions under which it’s reacted. Without specific information on the compound, it’s difficult to predict its reactivity .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be determined experimentally or predicted computationally .科学的研究の応用

Selective Functionalization of sp(3) C-H Bonds Adjacent to Nitrogen

One application involves the PhI(OAc)2 mediated selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom, demonstrating the compound's utility in direct diacetoxylation of alpha and beta sp(3) C-H adjacent to nitrogen atoms to afford various cis-2,3-diacetoxylated piperidines. This methodology highlights its potential in synthesizing alpha-amino nitriles through oxidative coupling of amines with malononitrile (Xing‐Zhong Shu et al., 2009).

Synthesis of PAF-Receptor Antagonists

Research has also led to the synthesis of novel classes of 4-aminopiperidines substituted in the 3-position by groups bearing either a carbamate or a ureido function, synthesized from ethyl 4-oxo-3-piperidinecarboxylate and 3,3′-iminobis(propanenitrile), respectively. This synthesis route emphasizes the compound's significance in creating PAF-receptor antagonists with potential therapeutic benefits (H. Benmehdi et al., 2008).

Novel Reactions with N-Arylisoindolines

Another study explores N-Arylisoindolines reacting with (2,4, 7-trinitro-9H-fluoren-9-ylidene)propanedinitrile (A) in pyridine, leading to the formation of complex compounds through α-H-atom abstraction. This research showcases the potential for developing unique compounds with specific chemical properties, illustrating the broad applicability of such chemical frameworks in synthetic chemistry (A. Hassan et al., 1998).

Fused Chiral Pyrrolidines and Piperidines Synthesis

Intramolecular nitrile oxide olefin cycloaddition (INOC) reactions derived from L-amino acids have been used to stereoselectively produce tricyclic fused pyrrolidines and piperidines. This method underscores the compound's utility in generating chiral hydroxymethyl-substituted fused piperidines, contributing to the field of chiral chemistry (E. Falb et al., 2000).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2E)-2-(3-aminoisoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c17-10-13(16(21)20-8-4-1-5-9-20)14-11-6-2-3-7-12(11)15(18)19-14/h2-3,6-7H,1,4-5,8-9H2,(H2,18,19)/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNAKSYUWPTWJD-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C(=C/2\C3=CC=CC=C3C(=N2)N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2995769.png)

![N-allyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2995772.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2995776.png)

![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2995778.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine](/img/structure/B2995781.png)

![N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2995784.png)

![tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2995789.png)